3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
Description
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin core (2H-chromen-2-one) with a 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group. The coumarin moiety is functionalized with a methoxy group at position 6. The 3,4-dimethoxyphenyl substitution may influence solubility, electronic properties, and receptor interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-14-8-7-12(10-16(14)26-3)18-21-19(28-22-18)13-9-11-5-4-6-15(25-2)17(11)27-20(13)23/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQLOVYRAGQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules.
Cellular Effects
Related compounds have shown effects on cell signaling pathways, gene expression, and cellular metabolism. These effects can influence cell function and may have potential therapeutic applications.
Molecular Mechanism
Similar compounds have been shown to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These interactions can lead to various biochemical effects and influence the overall function of the cell.
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Related compounds have shown threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels.
Biological Activity
The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential as an anticancer agent, anti-inflammatory compound, and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.41 g/mol. The structure features a coumarin moiety linked to an oxadiazole ring, which is significant for its biological properties.
Anticancer Activity
Numerous studies have documented the anticancer properties of oxadiazole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The oxadiazole scaffold has been associated with inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular docking studies suggest that the compound interacts with these enzymes, potentially leading to apoptosis in cancer cells.
- Case Studies :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 5.55 |
| Similar Oxadiazole Derivative | HePG-2 | 35.58 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism :
Antimicrobial Activity
Some studies have reported antimicrobial properties for oxadiazole derivatives. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often correlates with their structural features:
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Hydroxy Substitutions : Compounds with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit stronger metabolic stability and lipophilicity compared to hydroxylated analogs like 3d, which may enhance membrane permeability .
- Oxadiazole vs.
Comparison with Isoquinoline Alkaloid Analogs ()
The compound 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate shares the 3,4-dimethoxyphenyl motif but features a cationic ammonium-carbamoyl scaffold. Unlike the target coumarin-oxadiazole hybrid, this compound is an intermediate in isoquinoline alkaloid synthesis and lacks reported bioactivity data . However, the shared 3,4-dimethoxy substitution suggests similar electronic profiles, which could influence interactions with enzymes like tyrosinase or proteases.
Comparison with Triazole-Modified Coumarins ()
The corrected compound 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one incorporates a triazole ring instead of oxadiazole. The absence of methoxy groups in this analog reduces its hydrophobicity compared to the target compound .
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one? A: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the coumarin core via Pechmann condensation using 3-methoxyresorcinol and ethyl acetoacetate under acidic conditions (e.g., sulfuric acid) to yield 8-methoxy-2H-chromen-2-one derivatives .
- Step 2: Introduction of the 1,2,4-oxadiazole ring via cyclocondensation. For example, reacting 3-carboxycoumarin derivatives with amidoximes in DMF using carbonyldiimidazole (CDI) as an activating agent, achieving yields of 65–85% .
- Step 3: Substituent modification at the oxadiazole ring using 3,4-dimethoxyphenyl precursors under dehydrating conditions (e.g., POCl₃ or acetic anhydride) .
Advanced Synthesis: Optimizing Substituent Effects
Q: How do substituents on the oxadiazole and coumarin rings influence reaction efficiency and product stability? A:
- Methoxy Groups: Electron-donating methoxy groups on the phenyl ring enhance oxadiazole stability during cyclization but may reduce electrophilicity in subsequent reactions. Controlled pH (6–7) and low temperatures (0–5°C) mitigate side reactions .
- Nitro vs. Methoxy Substitutions: Nitro groups on the coumarin core (e.g., 8-nitro derivatives) increase electrophilicity, requiring milder conditions (e.g., room temperature, THF solvent) to avoid over-oxidation .
- Yield Optimization: Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves yields by 10–15% for cyclocondensation steps .
Basic Structural Characterization
Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:
- ¹H/¹³C NMR: Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while the oxadiazole ring protons are absent, confirming cyclization. Coumarin carbonyl (C=O) resonates at δ 160–165 ppm in ¹³C NMR .
- IR Spectroscopy: Strong absorption bands at 1720–1740 cm⁻¹ (coumarin C=O) and 1600–1650 cm⁻¹ (oxadiazole C=N) .
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks [M+H]⁺ should match the theoretical mass (C₂₁H₁₇N₂O₆: 393.1056) .
Advanced Structural Analysis: Crystallography
Q: How can X-ray crystallography resolve ambiguities in substituent orientation or tautomeric forms? A:
- Crystal Growth: Slow evaporation of acetonitrile/ethyl acetate mixtures (1:1) produces single crystals suitable for diffraction.
- Data Collection: Use a Rigaku XtaLAB Synergy diffractometer (Cu-Kα radiation) with CrysAlis PRO software .
- Key Findings: The oxadiazole ring adopts a planar conformation, with dihedral angles of 5–10° relative to the coumarin core. Methoxy groups exhibit rotational disorder in some crystals, requiring SHELXL refinement .
Basic Biological Activity Screening
Q: What in vitro assays are recommended for preliminary evaluation of anticancer activity? A:
- Cytotoxicity: MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values compared to doxorubicin .
- Apoptosis Induction: Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
- ROS Generation: DCFH-DA fluorescence assay to measure reactive oxygen species (ROS) levels, linked to oxidative stress-mediated cell death .
Advanced Mechanistic Studies
Q: How can target identification resolve contradictions in activity data across cell lines? A:
- Proteomics: SILAC-based quantitative proteomics identifies differentially expressed proteins (e.g., Bcl-2, caspase-3) in treated vs. untreated cells .
- Molecular Docking: AutoDock Vina simulates binding to potential targets (e.g., topoisomerase II), with energy scores ≤ -7.0 kcal/mol indicating strong interactions .
- Kinase Profiling: Use a kinase inhibitor library (e.g., Eurofins) to screen for inhibition of EGFR or VEGFR2, which may explain variability in activity .
Data Contradiction Analysis
Q: How do structural variations in analogous compounds explain discrepancies in reported biological activities? A:
- Nitro Substitution: The 8-nitro derivative (vs. 8-methoxy) shows enhanced DNA intercalation but reduced solubility, leading to lower activity in hydrophilic media .
- Oxadiazole vs. Thiazole Rings: Thiazole-containing analogs exhibit higher logP values (2.5 vs. 1.8), improving blood-brain barrier penetration but increasing off-target effects .
- Methoxy Positioning: 3,4-Dimethoxyphenyl groups (vs. 4-chlorophenyl) enhance antioxidant activity (EC₅₀ = 12 μM in DPPH assay) but reduce antiproliferative effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
